molecular formula C17H20BrN3O3 B11137372 ethyl 4-[(6-bromo-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate

ethyl 4-[(6-bromo-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate

Cat. No.: B11137372
M. Wt: 394.3 g/mol
InChI Key: YHTHJIIPTRATEJ-UHFFFAOYSA-N
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Description

Ethyl 4-[(6-bromo-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(6-bromo-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate typically involves the following steps:

    Bromination of Indole: The starting material, indole, undergoes bromination using bromine or N-bromosuccinimide (NBS) to yield 6-bromoindole.

    Acetylation: The 6-bromoindole is then acetylated using acetyl chloride or acetic anhydride in the presence of a base such as pyridine to form 6-bromo-1H-indol-1-yl acetate.

    Coupling with Piperazine: The acetylated product is then coupled with ethyl 1-piperazinecarboxylate using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(6-bromo-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the indole ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Ethyl 4-[(6-bromo-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-[(6-bromo-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound may exert its effects by:

    Binding to Receptors: Interacting with G-protein coupled receptors (GPCRs) or nuclear receptors.

    Inhibiting Enzymes: Inhibiting key enzymes involved in metabolic pathways.

    Modulating Signaling Pathways: Affecting signaling pathways such as MAPK/ERK or PI3K/Akt.

Comparison with Similar Compounds

Ethyl 4-[(6-bromo-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate can be compared with other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone with different biological activities.

    5-Bromoindole: A simpler brominated indole with fewer functional groups.

    1-Benzyl-4-(6-bromo-1H-indol-1-yl)piperazine: A similar compound with a benzyl group instead of an ethyl ester.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H20BrN3O3

Molecular Weight

394.3 g/mol

IUPAC Name

ethyl 4-[2-(6-bromoindol-1-yl)acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C17H20BrN3O3/c1-2-24-17(23)20-9-7-19(8-10-20)16(22)12-21-6-5-13-3-4-14(18)11-15(13)21/h3-6,11H,2,7-10,12H2,1H3

InChI Key

YHTHJIIPTRATEJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN2C=CC3=C2C=C(C=C3)Br

Origin of Product

United States

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